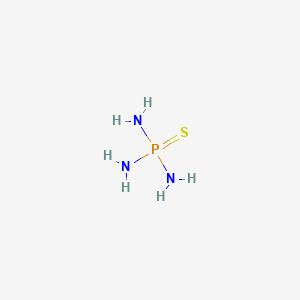
Phosphorothioic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic triamide is a class of compounds that have been widely used in scientific research due to their unique properties. These compounds have a phosphorus atom that is bonded to a sulfur atom, which makes them highly reactive and useful in a variety of applications.
Wirkmechanismus
The mechanism of action of phosphorothioic triamide is not fully understood. However, it is known that the sulfur atom in the compound can form a covalent bond with the phosphorus atom in DNA and RNA. This covalent bond can cause changes in the structure of the nucleic acid, which can affect its function.
Biochemische Und Physiologische Effekte
Phosphorothioic triamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including topoisomerase II and RNA polymerase. It has also been shown to induce DNA damage and apoptosis in some cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phosphorothioic triamide in lab experiments is its high reactivity, which makes it useful in a variety of applications. However, its reactivity can also be a limitation, as it can react with other compounds in the experimental system and produce unwanted side products. Additionally, its toxicity can be a limitation, as it can be harmful to cells and organisms at high concentrations.
Zukünftige Richtungen
There are many future directions for research involving phosphorothioic triamide. One direction is to develop new synthetic methods for producing these compounds with higher yields and purity. Another direction is to study their interactions with other biomolecules, such as proteins and lipids. Additionally, there is potential for using phosphorothioic triamide in drug development, as it has been shown to have anticancer and antiviral activity.
Synthesemethoden
The synthesis of phosphorothioic triamide involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction produces a white solid that is purified through recrystallization. The yield of the synthesis process is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic triamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemical studies. In organic synthesis, it has been used to prepare a variety of compounds, including phosphorothioates, phosphorothiolates, and phosphorothioamidates. It has also been used as a ligand in coordination chemistry to form complexes with transition metals. In biochemical studies, it has been used as a tool to study the interactions between proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
13455-05-5 |
|---|---|
Produktname |
Phosphorothioic triamide |
Molekularformel |
H6N3PS |
Molekulargewicht |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
InChI-Schlüssel |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
Kanonische SMILES |
NP(=S)(N)N |
Andere CAS-Nummern |
13455-05-5 |
Synonyme |
Thiophosphoryl triamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



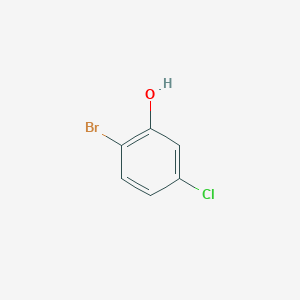
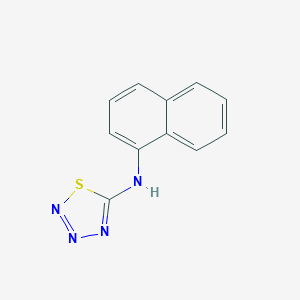
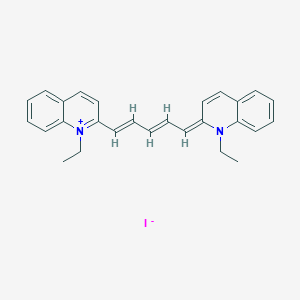
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
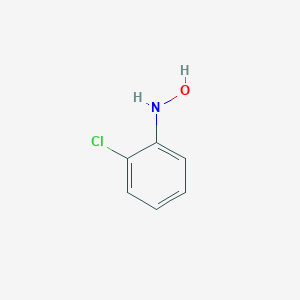
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
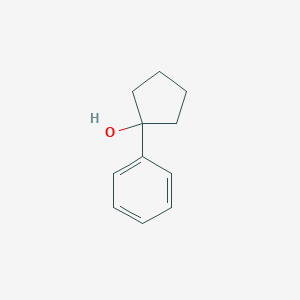

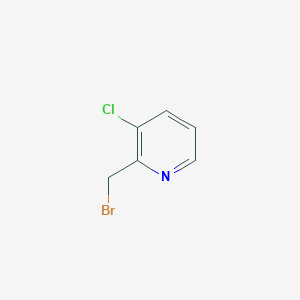
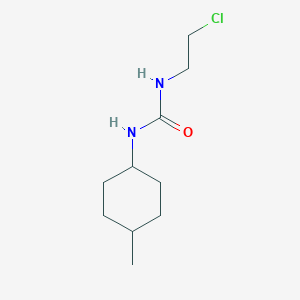
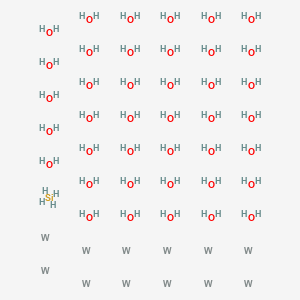
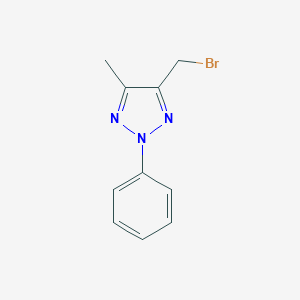
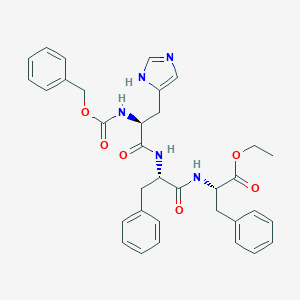
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)